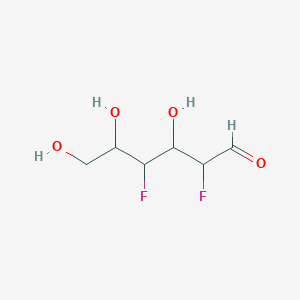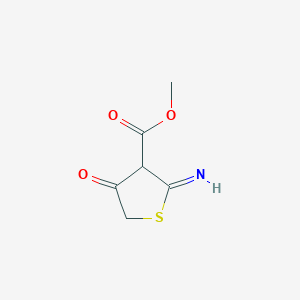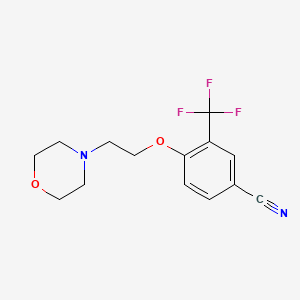![molecular formula C11H13F4N B12073299 {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant electronegativity and unique chemical properties, making the compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The process often includes the following steps:
Formation of the Fluorinated Benzyl Intermediate: This involves the reaction of a fluorinated benzyl halide with a suitable amine under controlled conditions.
Introduction of the Trifluoromethyl Group: The intermediate is then reacted with trifluoromethyl copper or a similar reagent to introduce the trifluoromethyl group.
Final Amine Formation: The final step involves the reaction of the intermediate with propylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-pressure reactors and advanced purification techniques is common to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or thiols.
Applications De Recherche Scientifique
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of {[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzylamine: Similar structure but lacks the fluorine substitution.
Fluorobenzylamine: Contains a fluorine group but lacks the trifluoromethyl group.
Uniqueness
{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties can enhance the compound’s reactivity and binding affinity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H13F4N |
|---|---|
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H13F4N/c1-2-6-16-7-8-4-3-5-9(10(8)12)11(13,14)15/h3-5,16H,2,6-7H2,1H3 |
Clé InChI |
PCHRKSUVNMZUCG-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=C(C(=CC=C1)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)





![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)
![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)
